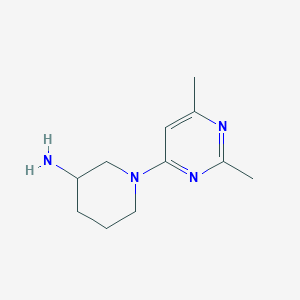

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine

Descripción

Propiedades

IUPAC Name |

1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-8-6-11(14-9(2)13-8)15-5-3-4-10(12)7-15/h6,10H,3-5,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXUDOOOELZRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of the 2,6-Dimethylpyrimidin-4-yl Fragment

The 2,6-dimethylpyrimidine core is typically synthesized via cyclization reactions involving cyanoacetate derivatives and urea or related nitrogen sources. A green and efficient method has been reported that avoids toxic reagents like phosphorus oxychloride and minimizes environmental impact.

Cyclization Reaction:

Sodium metal is dissolved in anhydrous methanol or ethanol, followed by dropwise addition of methyl or ethyl cyanoacetate. After initial reaction, urea is added, and the mixture is refluxed at 65–80 °C for 3–4 hours under neutral pH conditions to form 4-amino-2,6(1H,3H)-pyrimidinedione intermediate.Methylation Reaction:

The intermediate undergoes methylation using a methylating agent such as dimethyl sulfate or dimethyl carbonate in the presence of a solid base (NaOH or KOH) and a phase transfer catalyst (e.g., tetrabutylammonium bromide). This step is carried out at 60–80 °C for 8–10 hours to yield 4-amino-2,6-dimethoxypyrimidine, which can be converted to the dimethyl derivative by further methylation or substitution reactions.

- Avoids highly toxic reagents (e.g., phosphorus oxychloride).

- Simplified operation with fewer steps.

- Reduced environmental pollution and waste.

- Higher overall yield and production efficiency.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Cyclization | Sodium, methanol/ethanol, methyl/ethyl cyanoacetate, urea; reflux 65–80 °C, 3–4 h | 4-amino-2,6(1H,3H)-pyrimidinedione | Neutral pH 7.0–7.5 |

| Methylation | Dimethyl sulfate/dimethyl carbonate, NaOH/KOH, tetrabutylammonium bromide, toluene/DMF/pyridine; 60–80 °C, 8–10 h | 4-amino-2,6-dimethoxypyrimidine | Phase transfer catalysis improves yield |

This synthetic route is well-documented in patent literature and provides a scalable industrial process for the pyrimidine intermediate, which is structurally related to the 2,6-dimethylpyrimidin-4-yl moiety required in the target compound.

Synthesis of the Piperidin-3-amine Moiety

The piperidin-3-amine fragment can be synthesized from natural amino acids such as L-glutamic acid through multi-step transformations involving esterification, reduction, and cyclization.

Esterification:

L-glutamic acid is converted to a diester using thionyl chloride in methanol at low temperature (0 °C to room temperature) over 12 hours.N-Boc Protection:

The diester is protected at the amino group using di-tert-butyl dicarbonate ((Boc)2O) and triethylamine with catalytic 4-dimethylaminopyridine (DMAP) to give N-Boc-protected diester.Reduction:

Sodium borohydride reduction converts the diester to a diol intermediate, which can be selectively transformed to mono-hydroxyl or amino-substituted piperidines depending on reaction conditions.Cyclization:

Conversion of the diol or ditosylate intermediates with appropriate amines leads to the formation of substituted piperidines, including 3-amino substituted derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

The green synthesis of 4-amino-2,6-dimethoxypyrimidine avoids hazardous reagents and reduces waste, making it suitable for industrial scale-up.

The piperidin-3-amine synthesis from L-glutamic acid provides a chiral and versatile intermediate, useful for preparing various 3-amino substituted piperidines with good overall yields.

Modern piperidine synthesis methods emphasize stereoselectivity and efficiency, employing reductive cyclizations and catalytic amination strategies that could enhance the synthesis of target molecules like 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine.

No direct single-step synthesis of the target compound is reported in the accessible literature; the preparation is typically modular, involving independent synthesis of the pyrimidine and piperidine moieties followed by coupling.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinyl or piperidinyl rings.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions could employ halogenating agents or nucleophiles under specific conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Enzyme Inhibition

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine is noted for its potential as an enzyme inhibitor. Compounds with a pyrrolidine structure are often designed to modulate enzyme activity, making them valuable in drug discovery. The compound's structure allows for the exploration of structure-activity relationships (SAR), which is crucial in optimizing its efficacy against specific enzymes involved in diseases such as cancer and metabolic disorders.

Case Study: Enzyme Inhibition Assays

Researchers have developed enzyme assays to evaluate the inhibitory effects of this compound. By varying the substituents on the pyrrolidine ring, scientists can enhance or diminish the binding affinity to target enzymes. This approach has led to promising lead compounds for therapeutic development.

Biological Interactions

In chemical biology, 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine is investigated for its interactions with biological systems. The compound's potential to inhibit specific enzymes can lead to therapeutic applications in diseases characterized by dysregulated enzyme activity .

Assay Development and Results

Researchers have employed various assays to assess the biological activity of this compound. The results indicate that modifications to the piperidine and pyrimidine rings can significantly influence its biological profile, leading to enhanced therapeutic effects.

Mecanismo De Acción

The mechanism by which 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine exerts its effects depends on its molecular targets and pathways. For example, if used in a pharmaceutical context, the compound might interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the application and the specific derivatives involved.

Comparación Con Compuestos Similares

Table 1: Key Features of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine and Analogous Compounds

Structural and Functional Insights

- Pyrimidine vs.

- Amide Derivatives (III-4 and III-5) : The acetamide (III-4) and chlorobenzyl-butanamide (III-5) derivatives demonstrate how substituents influence synthetic yields. The chlorobenzyl group in III-5 may enhance lipophilicity, aiding membrane permeability .

- Pyrrolopyrimidine Analog : The pyrrolo[2,3-d]pyrimidine core in the PDB ligand introduces fused-ring rigidity, which could improve binding to enzymatic pockets compared to dimethylpyrimidine .

- Sulfonamide Derivative (M10) : The diazenyl-sulfonamide group in M10 contributes to strong binding to viral main protease (Mpro), highlighting the importance of the dimethylpyrimidine scaffold in enzyme inhibition .

Actividad Biológica

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, which influences its biological interactions. The specific substitution pattern on the pyrimidine and piperidine rings contributes to its distinct chemical and biological properties.

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine primarily interacts with protein kinases, modulating their activity. This interaction can lead to the inhibition of various cellular processes such as growth, differentiation, and metabolism. The compound's mechanism is characterized by:

- Target Interaction : It binds to specific proteins involved in signaling pathways.

- Biochemical Pathways : The compound affects pathways regulated by protein kinases, potentially disrupting cancer cell proliferation and survival.

Antimicrobial Properties

Research indicates that 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some tested strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 200 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In cellular assays, it demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Comparative studies with standard chemotherapeutics like Doxorubicin revealed that the compound exhibits comparable or superior efficacy in inhibiting cancer cell growth .

Case Studies

Several studies have focused on the biological applications of similar compounds derived from pyrimidine and piperidine structures. For instance:

- Study on Antitumor Activity : A series of derivatives were synthesized based on similar structural motifs and tested for their ability to inhibit tumor growth in vivo. Results indicated that modifications in the substituents significantly impacted their potency and selectivity against cancer cells .

- Antimicrobial Formulations : Investigations into multi-agent formulations containing 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine showed enhanced activity against biofilms formed by resistant bacterial strains, indicating potential applications in treating chronic infections .

Research Applications

The compound's unique properties make it valuable in various fields:

- Medicinal Chemistry : It serves as a pharmacophore for developing new drugs targeting diseases like cancer and infections.

- Organic Synthesis : Utilized as a building block for synthesizing more complex organic molecules.

- Material Science : Investigated for potential applications in creating materials with specific conductive or catalytic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine, and how can purity be validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution between 2,6-dimethylpyrimidin-4-amine derivatives and piperidin-3-amine precursors. Reaction conditions (e.g., solvent polarity, temperature) are critical: polar aprotic solvents like DMF at 80–100°C with bases (e.g., K₂CO₃) improve yield by facilitating deprotonation and nucleophilic attack .

- Purity Validation : Analytical techniques such as high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For example, NMR signals for the pyrimidine protons (δ 6.8–7.2 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.